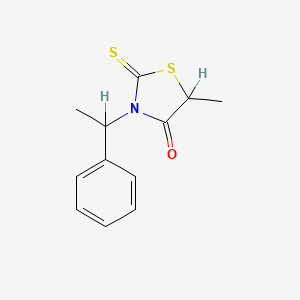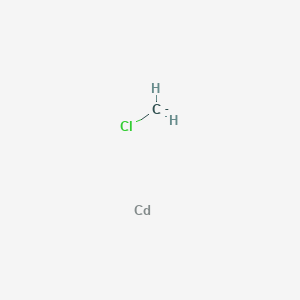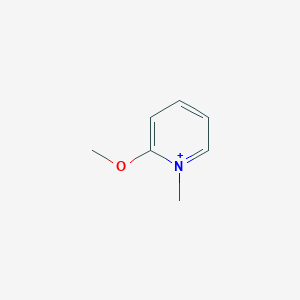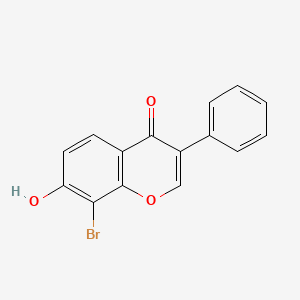![molecular formula C13H11N3O3 B14703158 (NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine is a complex organic compound characterized by the presence of both amino and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine typically involves the condensation of 2-amino-5-nitrobenzaldehyde with phenylhydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Amino-5-nitrophenol: Shares the amino and nitro functional groups but lacks the phenylmethylidene moiety.
2-Amino-5-nitrobenzophenone: Similar in structure but contains a benzophenone group instead of the phenylmethylidene group.
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(15-17)9-4-2-1-3-5-9/h1-8,17H,14H2/b15-13- |
InChIキー |
ONHUMNWRIVWZHH-SQFISAMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)[N+](=O)[O-])N |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


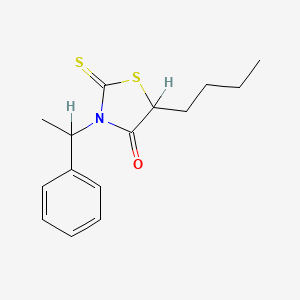


![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)


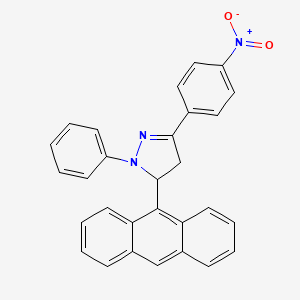
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
